(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization to introduce the pyridin-2-yloxyphenyl group. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different functional groups, such as:
- (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride
- (1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one .
Uniqueness
The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone lies in its specific functional groups and the resulting chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(21-15-6-4-7-16(21)11-10-15)14-5-3-8-17(13-14)23-18-9-1-2-12-20-18/h1-6,8-9,12-13,15-16H,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYRJZTGCHKDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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